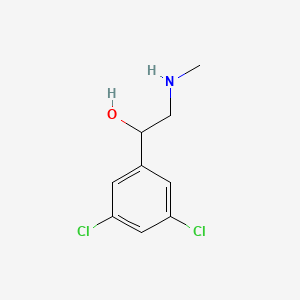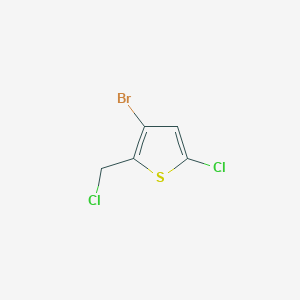
3-Bromo-5-chloro-2-(chloromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-2-(chloromethyl)thiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-(chloromethyl)thiophene typically involves halogenation reactions. One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be treated with halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) to introduce the desired halogen atoms .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-(chloromethyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with alkoxy or other nucleophilic groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiol derivatives are typical products of reduction reactions.
Scientific Research Applications
3-Bromo-5-chloro-2-(chloromethyl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-(chloromethyl)thiophene depends on its specific application. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(chloromethyl)thiophene
- 3-Bromo-2-chloro-5-(chloromethyl)thiophene
- 4-Bromo-2-chlorothiophene
Uniqueness
3-Bromo-5-chloro-2-(chloromethyl)thiophene is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Properties
Molecular Formula |
C5H3BrCl2S |
|---|---|
Molecular Weight |
245.95 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-(chloromethyl)thiophene |
InChI |
InChI=1S/C5H3BrCl2S/c6-3-1-5(8)9-4(3)2-7/h1H,2H2 |
InChI Key |
HPMWNNPINKUJNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


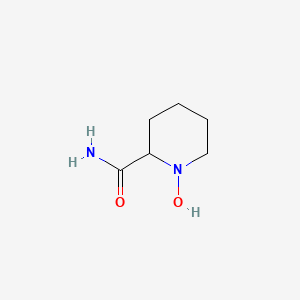

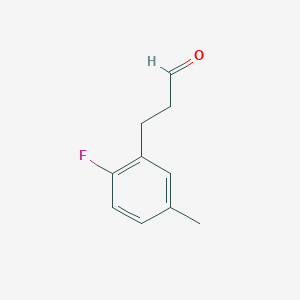
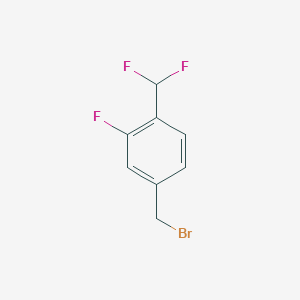
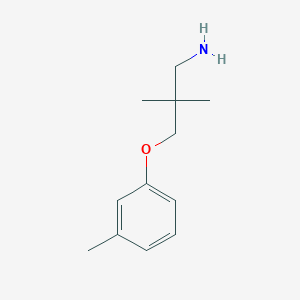
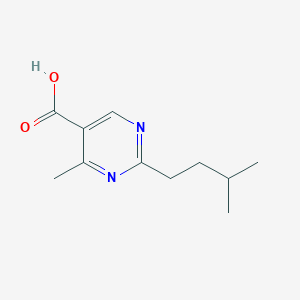
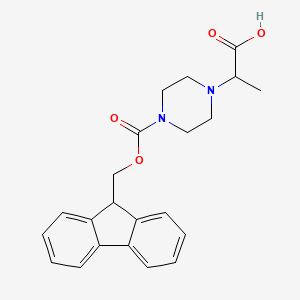
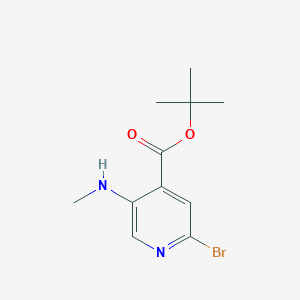
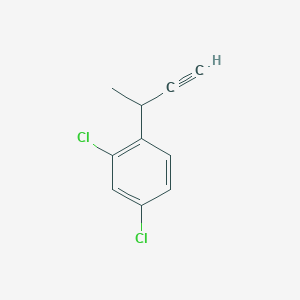
![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13519299.png)

![4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoicacid](/img/structure/B13519324.png)
![Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13519330.png)
